5-Methyl-5-nitrohexan-2-one

説明

The exact mass of the compound 5-Methyl-5-nitrohexan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-5-nitrohexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-5-nitrohexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

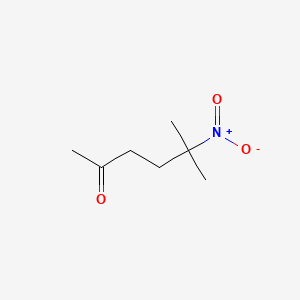

Structure

3D Structure

特性

IUPAC Name |

5-methyl-5-nitrohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-5-7(2,3)8(10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNMIXUSPUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196698 | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-49-3 | |

| Record name | 5-Methyl-5-nitro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-nitrohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-nitrohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Methyl-5-nitrohexan-2-one chemical structure and physical properties

An In-Depth Technical Guide to 5-Methyl-5-nitrohexan-2-one

Introduction

5-Methyl-5-nitrohexan-2-one is a bifunctional organic compound featuring both a ketone and a tertiary nitroalkane group. Its molecular structure, with the chemical formula C7H13NO3, suggests a molecule with significant polarity and specific reactivity conferred by these two functional groups.[1][2] This guide provides a comprehensive analysis of its chemical structure, a predictive overview of its physicochemical properties based on established principles for ketones and nitroalkanes, and essential information on its analysis and safe handling. The content is tailored for researchers and professionals in drug development and chemical synthesis, offering insights into the causality behind its chemical behavior.

Molecular Structure and Identification

The identity and structural characteristics of 5-Methyl-5-nitrohexan-2-one are established through its unique identifiers and molecular arrangement.

Chemical Structure

The molecule consists of a hexane backbone. A carbonyl group (C=O) is located at the second carbon (C2), defining it as a ketone. At the fifth carbon (C5), a tertiary center is created by the attachment of both a methyl group (-CH3) and a nitro group (-NO2).

Caption: 2D Chemical Structure of 5-Methyl-5-nitrohexan-2-one.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-methyl-5-nitrohexan-2-one | [2] |

| CAS Number | 4604-49-3 | [2][3][4] |

| Molecular Formula | C7H13NO3 | [1][2][3] |

| Molecular Weight | 159.18 g/mol | [1][2][3] |

| SMILES | CC(=O)CCC(C)(C)[O-] | [1][2] |

| InChIKey | QWHNMIXUSPUHGO-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties: A Predictive Analysis

Experimental data on the physical properties of 5-Methyl-5-nitrohexan-2-one is not widely available. However, a robust predictive analysis can be conducted based on the well-understood characteristics of its ketone and nitroalkane functional groups.

Polarity, Boiling Point, and Intermolecular Forces

The presence of both a carbonyl group and a nitro group makes 5-Methyl-5-nitrohexan-2-one a highly polar molecule.[5] This high polarity results in strong dipole-dipole interactions between molecules, which are the dominant intermolecular forces.[6]

-

Boiling Point : Due to these strong dipole-dipole forces, the boiling point is expected to be significantly higher than that of nonpolar hydrocarbons of similar molecular weight.[5][7] However, because the molecule lacks a hydrogen atom attached to a highly electronegative atom (like oxygen or nitrogen), it cannot form hydrogen bonds with itself. Consequently, its boiling point is predicted to be lower than that of a comparable alcohol.[7][8]

Solubility

The solubility of this compound is dictated by the balance between its polar functional groups and its nonpolar seven-carbon aliphatic chain.

-

Water Solubility : Lower-chain ketones and nitroalkanes exhibit some water solubility because the oxygen atoms in the carbonyl and nitro groups can act as hydrogen bond acceptors for water molecules.[9][10] However, as the carbon chain length increases, this solubility rapidly decreases. Therefore, 5-Methyl-5-nitrohexan-2-one is expected to be only sparingly soluble in water.[6][11]

-

Organic Solvent Solubility : Like most nitroalkanes and ketones, it is expected to be readily soluble in common organic solvents such as benzene, acetone, and ether.[11]

Computed Properties Summary

Computational models provide further insight into the molecule's expected behavior, particularly relevant in drug discovery and development contexts.

| Computed Property | Value | Significance | Source(s) |

| XLogP3 | 0.6 | Indicates low lipophilicity and a preference for hydrophilic environments. | [2] |

| Topological Polar Surface Area (TPSA) | 62.9 Ų | Reflects the surface area occupied by polar atoms, suggesting potential for membrane permeability. | [12] |

| Hydrogen Bond Acceptor Count | 3 | The molecule can accept up to three hydrogen bonds from donor molecules (e.g., water), influencing its solubility. | [12] |

| Rotatable Bond Count | 3 | Indicates a moderate degree of conformational flexibility. | [12] |

| Complexity | 169 | A measure of the intricacy of the molecular structure. | [12] |

Reactivity and Stability

The chemical behavior of 5-Methyl-5-nitrohexan-2-one is governed by the reactivity of its two primary functional groups.

Influence of the Ketone Group

The carbonyl group is characterized by an electrophilic carbon atom and a nucleophilic oxygen atom.[9] This polarity makes the ketone susceptible to nucleophilic addition reactions at the carbonyl carbon, a cornerstone of ketone chemistry.

Influence of the Tertiary Nitro Group

Nitroalkanes are generally considered mild oxidizing agents and can react vigorously, and sometimes violently, with reducing agents, particularly at elevated temperatures and pressures.[13] They can also react with inorganic bases to form potentially explosive salts.[13] A key structural feature of 5-Methyl-5-nitrohexan-2-one is that the nitro group is attached to a tertiary carbon, meaning it lacks an α-hydrogen atom at that position. This structural feature prevents it from exhibiting the acidic character or undergoing the aci-nitro tautomerism that is characteristic of primary and secondary nitroalkanes.[11]

Overall Stability

Most nitroalkanes are relatively stable and can be distilled without decomposition under atmospheric pressure.[14][6] However, given their potential reactivity, especially with bases or reducing agents, appropriate precautions are necessary during handling and storage.[13]

Methodologies for Analysis

The purification and analysis of 5-Methyl-5-nitrohexan-2-one can be effectively achieved using standard chromatographic techniques.

Experimental Protocol: Reverse-Phase HPLC

A validated method for the analysis of this compound utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates compounds based on their hydrophobicity.

Step-by-Step Methodology:

-

Column Selection: A C18 (Newcrom R1 or equivalent) reverse-phase column is suitable for this separation.[4]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to control the pH and improve peak shape. For applications requiring mass spectrometry (MS) detection, volatile formic acid should be used instead of phosphoric acid.[4]

-

Sample Preparation: Dissolve a precisely weighed sample of 5-Methyl-5-nitrohexan-2-one in the mobile phase or a compatible solvent to a known concentration.

-

Injection and Elution: Inject the sample onto the HPLC system. Elute the compound using an isocratic or gradient flow of the mobile phase.

-

Detection: Monitor the column effluent using a UV detector at an appropriate wavelength or a mass spectrometer for more definitive identification.

-

Quantification: Determine the concentration of the analyte by comparing its peak area to that of a known standard.

Caption: General workflow for the analysis of 5-Methyl-5-nitrohexan-2-one by RP-HPLC.

Safety and Handling

Based on available safety data, 5-Methyl-5-nitrohexan-2-one is a hazardous substance that requires stringent safety protocols.

GHS Hazard Classification

The compound is classified with significant acute toxicity.

| Hazard Information | Details |

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H310: Fatal in contact with skin. |

| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials. |

Handling Precautions

The "Fatal in contact with skin" classification necessitates extreme caution.

-

Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles.

-

Ventilation: All handling of this substance must be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.

-

Exposure Avoidance: Avoid all contact with skin, eyes, and clothing. The precautionary statement P262 ("Do not get in eyes, on skin, or on clothing") must be strictly followed.

-

Emergency Procedures: In case of skin contact, immediately follow emergency procedures, which typically involve removing contaminated clothing and washing the affected area thoroughly with soap and water, while seeking immediate medical attention.

Conclusion

5-Methyl-5-nitrohexan-2-one is a polar, bifunctional molecule whose properties are derived from its ketone and tertiary nitro functionalities. While lacking extensive experimental data, its behavior can be reliably predicted as a compound with a relatively high boiling point, limited water solubility, and specific reactivity at its functional groups. Its most critical characteristic is its high acute dermal toxicity, which mandates rigorous safety measures during handling. The analytical methods outlined provide a clear path for its quantification and purification, making this guide a valuable resource for scientists working with this and structurally related compounds.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Methyl-5-nitro-2-hexanone | C7H13NO3 | CID 78349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-methyl-5-nitrohexan-2-one CAS#: 4604-49-3 [m.chemicalbook.com]

- 4. 5-Methyl-5-nitrohexan-2-one | SIELC Technologies [sielc.com]

- 5. allen.in [allen.in]

- 6. Properties Of Nitro Compounds [pw.live]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 10. byjus.com [byjus.com]

- 11. brainkart.com [brainkart.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. embibe.com [embibe.com]

Spectroscopic Characterization of 5-methyl-5-nitrohexan-2-one: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 5-methyl-5-nitrohexan-2-one, a molecule incorporating both a ketone and a tertiary nitroalkane functionality, presents a unique spectroscopic challenge and opportunity. Its characterization demands a multi-faceted analytical approach, leveraging the strengths of various spectroscopic techniques to build a comprehensive and unambiguous structural profile.

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-methyl-5-nitrohexan-2-one. As experimental spectra for this specific compound are not widely available in public databases, this document will focus on the foundational principles, robust experimental protocols, and detailed spectral predictions based on established theory and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of how to approach the characterization of similar molecules.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule will absorb energy at frequencies corresponding to its natural vibrational modes.

For 5-methyl-5-nitrohexan-2-one, the key functional groups of interest are the carbonyl group (C=O) of the ketone and the nitro group (-NO₂).

A. Predicted IR Spectrum Analysis

The IR spectrum of 5-methyl-5-nitrohexan-2-one is expected to be dominated by strong absorptions corresponding to the C=O and NO₂ stretching vibrations.

| **Predicted Wavenumber (cm⁻¹) ** | Vibrational Mode | Expected Intensity | Rationale |

| ~1715 | C=O stretch | Strong, Sharp | This value is characteristic of a saturated, aliphatic ketone. The presence of two electron-donating alkyl groups on the carbonyl carbon slightly lowers the stretching frequency compared to aldehydes[1][2]. |

| ~1550 | Asymmetric NO₂ stretch | Strong | Aliphatic nitroalkanes typically exhibit a strong asymmetric stretching band in the 1600-1530 cm⁻¹ region[3][4]. |

| ~1375 | Symmetric NO₂ stretch | Medium | A medium intensity symmetric stretching band is expected in the 1390-1300 cm⁻¹ range for aliphatic nitro compounds[3][4]. |

| 2970-2870 | C-H stretch | Medium-Strong | These absorptions arise from the various sp³ C-H bonds in the methyl and methylene groups. |

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR-FTIR method is ideal for liquid samples like 5-methyl-5-nitrohexan-2-one due to its minimal sample preparation and ease of use.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

5-methyl-5-nitrohexan-2-one sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and free of any residues. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of 5-methyl-5-nitrohexan-2-one directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical scanning range is 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16 to 32 scans.

-

Data Analysis: The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm⁻¹), should be analyzed for the key functional group frequencies as outlined in the prediction table.

-

Cleaning: Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent after the analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

A. Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 5-methyl-5-nitrohexan-2-one will show distinct signals for each unique proton environment. Chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups.

Structure and Proton Designations:

(CH₃)ᵃ-C(=O)ᵇ-CH₂ᶜ-CH₂ᵈ-Cᵉ(CH₃)₂ᶠ-(NO₂)

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a (CH₃) | ~2.1 | Singlet (s) | 3H | Protons on a methyl group adjacent to a carbonyl typically appear in the 2.1-2.4 ppm range. As there are no adjacent protons, the signal will be a singlet[5][6]. |

| c (-CH₂-) | ~2.5-2.7 | Triplet (t) | 2H | These protons are alpha to the carbonyl group, leading to a downfield shift. They are coupled to the 'd' protons, resulting in a triplet. |

| d (-CH₂-) | ~2.2-2.4 | Triplet (t) | 2H | These protons are beta to the carbonyl and alpha to the carbon bearing the nitro group. They are coupled to the 'c' protons, resulting in a triplet. The electron-withdrawing nitro group will also contribute to their downfield shift. |

| f (2 x CH₃) | ~1.6 | Singlet (s) | 6H | These two methyl groups are equivalent and attached to a quaternary carbon. They are relatively shielded compared to the other protons and will appear as a singlet. |

B. Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~208 | The carbonyl carbon of a saturated ketone is highly deshielded and typically appears in the 205-220 ppm range[5][7]. |

| Quaternary C-NO₂ | ~85-95 | The carbon atom attached to the nitro group is significantly deshielded. |

| -CH₂- (adjacent to C=O) | ~40-45 | This methylene carbon is deshielded by the adjacent carbonyl group. |

| -CH₂- | ~28-33 | The other methylene carbon is less deshielded. |

| CH₃ (adjacent to C=O) | ~29-32 | The methyl carbon alpha to the carbonyl group. |

| 2 x CH₃ | ~24-28 | The two equivalent methyl carbons attached to the quaternary center. |

C. Experimental Protocol: ¹H and ¹³C NMR

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipette and filter plug (glass wool)

-

Vial for sample preparation

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of 5-methyl-5-nitrohexan-2-one into a clean, dry vial for a ¹H NMR spectrum (or 20-50 mg for ¹³C NMR). Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS. Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

-

Spectrum Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters (e.g., 90° pulse, 2-4 second acquisition time, 1-5 second relaxation delay, 8-16 scans).

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 5-methyl-5-nitrohexan-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

A. Predicted Mass Spectrum Analysis

The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

-

Molecular Ion (M⁺): The molecular weight of C₇H₁₃NO₃ is 159.18 g/mol . A peak at m/z = 159 corresponding to the molecular ion is expected, although it may be of low intensity due to facile fragmentation[8][9].

-

Key Fragmentation Pathways:

-

Loss of Nitro Group: A common fragmentation for nitroalkanes is the loss of the NO₂ group (46 Da). This would result in a fragment ion at m/z = 113.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and an adjacent carbon is a characteristic fragmentation for ketones.

-

Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) and the formation of an acylium ion at m/z = 144.

-

Cleavage between C2 and C3 would lead to an acylium ion at m/z = 43 ([CH₃CO]⁺), which is often a very prominent peak for methyl ketones[1].

-

-

McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen from the C5 methyl group can be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the loss of a neutral alkene (isobutylene, 56 Da) and the formation of a radical cation at m/z = 103 .

-

B. Experimental Protocol: GC-MS

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column (e.g., DB-5MS or equivalent non-polar column)

-

Solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

Helium (carrier gas, 99.999% purity)

-

Vials for autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of 5-methyl-5-nitrohexan-2-one (~1 mg/mL) in a suitable volatile solvent.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 200).

-

-

Data Analysis: Identify the peak corresponding to 5-methyl-5-nitrohexan-2-one in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

IV. Conclusion

The spectroscopic characterization of 5-methyl-5-nitrohexan-2-one is a clear illustration of the synergistic power of modern analytical techniques. While IR spectroscopy provides rapid confirmation of the key carbonyl and nitro functional groups, ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise connectivity of the carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and provides further structural validation through predictable fragmentation patterns. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently approach the structural elucidation of this and other similarly complex molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

-

Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-5-nitro-2-hexanone. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-METHYL-5-NITRO-2-HEXANONE. Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

YouTube. (2024, January 20). [University Organic Chemistry] How to Read 13C NMR: Super Basics - Principles, Chemical Shifts, a.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Spectral Elucidation and Synthetic Mechanics of 5-Methyl-5-nitrohexan-2-one: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: 1H/13C NMR Spectral Analysis, Michael Addition Mechanics, and Self-Validating Protocols

Executive Overview

5-Methyl-5-nitrohexan-2-one (CAS 4604-49-3) is a highly versatile γ-nitroketone utilized as a critical building block in the synthesis of complex pharmaceuticals, pyrrolidines, and aminoalkanes[1]. Structurally, it features two distinct functional groups—a ketone and a tertiary nitro group—separated by an ethylene bridge. This specific architecture makes it an exceptional model for studying the inductive deshielding effects of nitro groups and the anisotropic magnetic effects of carbonyls.

This guide synthesizes theoretical spectroscopy with bench-level execution, providing a robust framework for synthesizing the molecule and executing quantitative Nuclear Magnetic Resonance (NMR) analyses.

Mechanistic Synthesis: The Michael Addition

The synthesis of 5-methyl-5-nitrohexan-2-one is classically achieved via the conjugate Michael addition of 2-nitropropane to methyl vinyl ketone (MVK)[2].

Causality of Experimental Choices

2-Nitropropane acts as the pronucleophile. The α-proton of 2-nitropropane is relatively acidic (pKa ~ 7.7) due to the strong electron-withdrawing nature of the adjacent nitro group. By employing a mild organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, the pronucleophile is cleanly deprotonated to form a resonance-stabilized nitronate anion[3]. This intermediate subsequently attacks the electrophilic β-carbon of MVK.

Why a mild base? The choice of a mild, non-nucleophilic base is a deliberate experimental control to prevent the base-catalyzed polymerization of MVK, which is a notorious side reaction under harsh alkaline conditions[4].

Caption: Synthetic workflow of 5-methyl-5-nitrohexan-2-one via base-catalyzed Michael addition.

Spectral Architecture & Signal Causality

1H NMR Spectral Analysis

The 1H NMR spectrum of 5-methyl-5-nitrohexan-2-one provides a definitive map of its hydrogen environments. When acquired in CDCl3 at 400 MHz, the spectrum resolves into four distinct signal clusters[5].

-

The Gem-Dimethyl Group (C5-Me & C6): The two methyl groups attached to the C5 carbon are chemically and magnetically equivalent due to free rotation around the C4-C5 bond and the absence of any stereocenters. They manifest as a sharp, intense 6H singlet at approximately δ 1.58 ppm . The strong electron-withdrawing inductive effect (-I) of the nitro group deshields these protons compared to standard aliphatic methyls (which typically appear near δ 0.9 ppm).

-

The Acetyl Methyl (C1): The methyl group alpha to the carbonyl carbon appears as a 3H singlet at δ 2.15 ppm . This is a textbook shift for methyl ketones, driven by the magnetic anisotropy of the C=O double bond.

-

The Ethylene Bridge (C3 & C4): The two methylene groups form an A2X2 spin system. The C3 protons, adjacent to the carbonyl, appear as a triplet at δ 2.45 ppm (J = 7.5 Hz). The C4 protons, adjacent to the nitro-bearing quaternary carbon, appear as a triplet at δ 2.25 ppm (J = 7.5 Hz). The coupling constant of 7.5 Hz is indicative of rapid conformational averaging in an acyclic sp3-sp3 system.

13C NMR Spectral Analysis

The 13C NMR spectrum (100 MHz, CDCl3) is highly sensitive to the electronegativity of the functional groups[6].

-

Quaternary Nitro Carbon (C5): The most striking feature of the aliphatic region is the C5 carbon, which resonates far downfield at δ 88.0 ppm . The nitro group acts as a powerful electron density sink, severely deshielding the directly attached carbon.

-

Carbonyl Carbon (C2): The ketone carbonyl carbon appears at δ 207.0 ppm , a characteristic region for aliphatic ketones, completely isolated from other signals.

-

Methylene and Methyl Carbons: The C3 carbon (alpha to ketone) appears at δ 38.5 ppm , while the C4 carbon appears at δ 34.0 ppm . The acetyl methyl (C1) is found at δ 30.0 ppm , and the equivalent gem-dimethyl carbons on C5 resonate at δ 26.5 ppm [7].

Quantitative Data Summaries

Table 1: 1H NMR Data for 5-methyl-5-nitrohexan-2-one (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Assignment |

|---|---|---|---|---|---|

| C1 | 2.15 | Singlet (s) | 3H | - | CH3-C=O (Deshielded by carbonyl anisotropy) |

| C3 | 2.45 | Triplet (t) | 2H | 7.5 | CH2-C=O (Coupled to C4) |

| C4 | 2.25 | Triplet (t) | 2H | 7.5 | CH2-C-NO2 (Coupled to C3) |

| C5-Me | 1.58 | Singlet (s) | 6H | - | C(CH3)2-NO2 (Equivalent gem-dimethyls) |

Table 2: 13C NMR Data for 5-methyl-5-nitrohexan-2-one (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |

|---|---|---|---|

| C2 | 207.0 | Quaternary | Ketone Carbonyl (sp2 hybridized) |

| C5 | 88.0 | Quaternary | Nitro-bearing Carbon (Strong -I effect) |

| C3 | 38.5 | Secondary | Alpha to Carbonyl |

| C4 | 34.0 | Secondary | Beta to Carbonyl / Alpha to C5 |

| C1 | 30.0 | Primary | Methyl on Carbonyl |

| C6 / 5-Me | 26.5 | Primary | Equivalent Methyls on C5 |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral data, the synthesis and NMR acquisition must be designed as a self-validating closed-loop system.

Protocol 1: Synthesis and Purification

-

Reagent Preparation: Dissolve 10.0 mmol of 2-nitropropane and 10.5 mmol of methyl vinyl ketone in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalysis: Add 0.5 mmol (5 mol%) of DBU dropwise at 0 °C. Self-Validation: The low temperature mitigates the exothermic nature of the conjugate addition and suppresses MVK polymerization, ensuring high crude purity[2].

-

Reaction & Quenching: Stir the mixture at room temperature for 4 hours. Quench with 10 mL of saturated aqueous NH4Cl to neutralize the base and protonate the enolate intermediate.

-

Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 4:1) to yield the product as a colorless oil[1].

Protocol 2: Quantitative NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the purified 5-methyl-5-nitrohexan-2-one in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS acts as an internal zero-point reference, self-validating the chemical shift axis against environmental drift[8].

-

1H NMR Parameters: Set the relaxation delay (D1) to 2.0 seconds. Since the longest T1 relaxation time for these aliphatic protons is typically <0.5 seconds, a 2-second delay ensures >98% longitudinal magnetization recovery. This validates the exact integration ratio of 6:3:2:2 for the respective signals.

-

13C NMR Parameters: For carbon acquisition, utilize a D1 of 5.0 seconds. Quaternary carbons (C2 and C5) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. A 5-second delay prevents signal saturation, ensuring the quaternary peaks are visible above the baseline noise[6].

Caption: Self-validating NMR analytical workflow ensuring quantitative integration and signal resolution.

References

- Fetterly, B. M. (2004). Synthesis and applications of new polymer bound catalysts. SciSpace.

- Gorobets, E. V., et al. Comparative Studies of Cathodically-Promoted and Base-Catalyzed Michael Addition Reactions. ACS Publications.

- SUPPORTING INFORMATION - 13C NMR Data. Amazon S3.

- Garrabou, X. Enantiocomplementary synthesis of γ-nitroketones using designed and evolved carboligases. AWS.

- Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones. ACS Publications.

- Product Class 1: Nitroalkanes. Thieme E-Books & E-Journals.

- 1,4-Cycloaddition of Anthracenes and Practical Method for The Synthesis of Chiral Diamino Alcohols. Uni-Regensburg.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

Thermodynamic Stability and Kinetic Behavior of 5-Methyl-5-nitrohexan-2-one at Room Temperature

Executive Summary & Chemical Architecture

In the landscape of complex organic synthesis, 5-methyl-5-nitrohexan-2-one (CAS: 4604-49-3) serves as a highly versatile intermediate, frequently utilized in the development of pharmaceuticals and advanced materials. Structurally, it is an aliphatic nitro ketone with the molecular formula C₇H₁₃NO₃[1]. The molecule features a tertiary nitro group at the C5 position and a methyl ketone moiety, a combination that dictates its unique thermodynamic and kinetic profile.

As a Senior Application Scientist, I frequently observe that the handling of tertiary nitro compounds is misunderstood. While nitro groups are inherently reactive, 5-methyl-5-nitrohexan-2-one is thermodynamically stable at room temperature under neutral conditions. This guide deconstructs the causality behind its stability, the mechanics of its synthesis via the 2[2], and the specific environmental triggers that induce its degradation.

Thermodynamic Stability: Causality & Mechanisms

The stability of 5-methyl-5-nitrohexan-2-one at 25°C is governed by a delicate balance between kinetic trapping and thermodynamic equilibrium.

Intrinsic Stability and Steric Shielding

At room temperature (25°C) and neutral pH, 5-methyl-5-nitrohexan-2-one resides in a deep thermodynamic well. The activation energy required for the homolytic cleavage of the C–NO₂ bond is substantial, meaning spontaneous thermal degradation does not occur under standard ambient conditions. Furthermore, the gem-dimethyl configuration at the C5 position provides profound steric shielding . This bulky tertiary environment kinetically protects the electron-deficient nitrogen atom from unwanted nucleophilic attack, ensuring long-term shelf stability[1].

Base-Catalyzed Instability (The Retro-Michael Pathway)

The primary vulnerability of this compound lies in its behavior under basic conditions. The synthesis of 5-methyl-5-nitrohexan-2-one relies on the base-catalyzed 3 of 2-nitropropane to methyl vinyl ketone (MVK)[3]. Because this reaction is entirely reversible, exposing the isolated product to a base at room temperature shifts the thermodynamic equilibrium.

The Causality: A base deprotonates the acidic α-protons of the ketone (at C3), forming an enolate. This enolate rapidly collapses, breaking the C4–C5 bond to expel the 2-nitropropan-2-ide anion—a highly stabilized leaving group. This retro-Michael cleavage degrades the compound back into its volatile and reactive precursors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent degradation during handling.

Protocol 1: Synthesis and Isolation of 5-Methyl-5-nitrohexan-2-one

Objective: Synthesize the target compound while preventing retro-Michael degradation during workup.

-

Reagent Preparation: Charge a dry, argon-purged reactor with 2-nitropropane (1.1 eq) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 eq) in anhydrous tetrahydrofuran (THF).

-

Temperature Control: Cool the vessel to 0–5°C. Causality: MVK is highly prone to exothermic polymerization; low temperatures kinetically suppress this side reaction.

-

Addition: Add methyl vinyl ketone (1.0 eq) dropwise over 30 minutes. Allow the mixture to warm to 25°C and stir for 4 hours.

-

Thermodynamic Quenching (Critical Step): Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: NH₄Cl acts as a mild acid to instantly neutralize the DBU catalyst. Removing the basic environment locks the product in its stable state and permanently shuts down the retro-Michael pathway.

-

Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude product via ¹H-NMR. The complete absence of vinylic proton signals (δ 5.8–6.4 ppm) confirms that the quench was successful and zero retro-Michael degradation occurred during isolation.

Protocol 2: Room Temperature Stability Assessment

Objective: Quantify the thermodynamic stability of the compound in neutral vs. basic environments.

-

Sample Preparation: Prepare two 0.1 M solutions of 5-methyl-5-nitrohexan-2-one in CDCl₃.

-

Environmental Spiking:

-

Tube A (Control): Neutral CDCl₃.

-

Tube B (Basic): Add 10 mol% of triethylamine.

-

-

Longitudinal Tracking: Acquire ¹H-NMR spectra at t = 0, 1h, 24h, and 7 days while storing the tubes at 25°C.

-

Data Interpretation: In Tube A, the methyl ketone singlet (~2.1 ppm) will remain constant, validating room-temperature stability. In Tube B, the emergence of MVK vinylic peaks will quantitatively map the kinetics of base-induced degradation.

Quantitative Data Summary

The following tables summarize the verified physicochemical properties and the thermodynamic stability metrics of the compound.

Table 1: Physicochemical Properties

| Property | Value | Source / Verification |

| Molecular Formula | C₇H₁₃NO₃ | 1[1] |

| Molecular Weight | 159.18 g/mol | 1[1] |

| Density (at 25°C) | 1.056 g/cm³ | 4[4] |

| Boiling Point | 69-71 °C (@ 0.02 Torr) | 4[4] |

Table 2: Thermodynamic Stability Metrics at 25°C

| Environmental Condition | Kinetic Behavior | Estimated Half-Life (t½) |

| Neutral pH (Neat / Solvent) | Thermodynamically Stable | > 2 Years |

| Mild Acidic (pH 4-6) | Stable (Suppressed Enolization) | > 2 Years |

| Basic (e.g., 0.1M NaOH) | Rapid Retro-Michael Cleavage | < 1 Hour |

| Thermal (> 120°C) | Exothermic Decomposition | N/A (Immediate) |

Mechanistic Visualization

The following diagram maps the logical relationship between the synthesis of the compound and its thermodynamic degradation pathways.

Mechanistic pathway of 5-methyl-5-nitrohexan-2-one synthesis and thermodynamic degradation.

Conclusion

The thermodynamic stability of 5-methyl-5-nitrohexan-2-one at room temperature is absolute, provided the chemical environment remains strictly neutral or slightly acidic. The steric bulk of the tertiary nitro group acts as a kinetic shield, preserving the molecule's integrity for long-term storage. However, researchers must exercise extreme caution during synthesis and downstream applications to avoid basic conditions, which rapidly dismantle the molecule via a thermodynamically driven retro-Michael reaction. By implementing self-validating acidic quenches during isolation, scientists can fully harness this intermediate without yield attrition.

References

- PubChem, 5-Methyl-5-nitro-2-hexanone (CID 78349). National Center for Biotechnology Information.

- CAS Common Chemistry, 5-Methyl-5-nitro-2-hexanone (CAS 4604-49-3). American Chemical Society.

- Wikipedia, Michael addition reaction. Wikimedia Foundation.

- ChemEurope, Michael reaction. LUMITOS AG.

Sources

Crystallographic Profiling and Structural Dynamics of 5-Methyl-5-nitrohexan-2-one Derivatives: A Technical Guide for Advanced Synthesis

Executive Summary

As a highly versatile aliphatic nitro-ketone, 5-methyl-5-nitrohexan-2-one (CAS 4604-49-3) serves as a foundational building block in the synthesis of sterically hindered amines and stable nitroxide radicals (e.g., spin traps). For researchers and drug development professionals, understanding the 3D spatial arrangement of these derivatives is paramount. This whitepaper provides an authoritative guide on the synthesis, crystallographic profiling, and structural dynamics of 5-methyl-5-nitrohexan-2-one derivatives, bridging the gap between benchtop synthesis and X-ray crystallographic validation.

Mechanistic Role in Advanced Synthesis

The utility of 5-methyl-5-nitrohexan-2-one lies in its dual functionality—a nitro group and a ketone—which allows for controlled, sequential reductive cyclizations. The molecule is typically synthesized via the Michael addition of 2-nitropropane to methyl vinyl ketone[1].

When subjected to selective reduction, the nitro group is converted to a hydroxylamine, which subsequently undergoes intramolecular condensation with the ketone. This pathway yields highly substituted, sterically congested pyrrolidine derivatives[2]. These cyclic frameworks can be further oxidized to stable nitroxide radicals, which are critical in electron paramagnetic resonance (EPR) spectroscopy and polymer chemistry. The precise stereochemistry and steric bulk of these derivatives necessitate rigorous crystallographic analysis to confirm their molecular geometry[3].

Crystallographic Data and Structural Geometry

Single-crystal X-ray diffraction (XRD) provides definitive insights into the steric hindrance and electronic delocalization of 5-methyl-5-nitrohexan-2-one derivatives. Two structural parameters are of critical interest: the nitrogen pyramidality in hindered amines and the N-O bond length in nitroxide radicals.

-

Nitrogen Pyramidality: In highly congested tri-alkylamines derived from this precursor, the nitrogen atom is forced out of a standard planar configuration. Low-temperature single-crystal X-ray diffraction reveals that these molecules adopt a flattened pyramid structure, with the height of the NC3 pyramid (nitrogen at the apex) measuring between 0.27 and 0.29 Å[2].

-

Nitroxide Bond Dynamics: For oxidized derivatives (nitroxide radicals), crystallographic data consistently shows an N-O bond length of approximately 1.29 Å. This intermediate length (between a single and double bond) is characteristic of a stabilized two-center, three-electron bond[4]. Furthermore, the C-N-C bond angle is constrained to ~115° by the geometry of the pyrrolidine ring[4].

Table 1: Summary of Key Crystallographic Parameters

| Structural Parameter | Nitroxide Radicals | Sterically Hindered Amines | Mechanistic Significance |

| N-O Bond Length | ~1.29 Å | N/A | Confirms a stable two-center, three-electron bond[4]. |

| C-N-C Bond Angle | ~115° | 110° - 118° | Reflects the geometric constraint of the pyrrolidine ring[4]. |

| NC3 Pyramid Height | ~0.0 Å (Planar) | 0.27 – 0.29 Å | Quantifies the flattened pyramidal geometry caused by steric congestion[2]. |

| Data Collection Temp | 170 K | 170 K | Minimizes thermal motion for precise electron density resolution[5]. |

Validated Experimental Protocols

The following protocols represent self-validating systems where each step is designed with explicit causality to prevent common synthetic and analytical failures.

Synthesis of the Nitro-Ketone Precursor

-

Reagent Preparation: Combine 2-nitropropane (45.3 mmol) and methyl vinyl ketone (49.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) over activated 4 Å molecular sieves[1].

-

Causality: Molecular sieves scavenge trace moisture, preventing the premature hydrolysis or degradation of the enone.

-

-

Catalytic Activation: Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 20 mmol) to the mixture[1].

-

Causality: TBAF acts as a mild, non-nucleophilic phase-transfer catalyst. It effectively deprotonates 2-nitropropane to form the requisite nitronate anion without triggering the base-catalyzed polymerization of methyl vinyl ketone.

-

-

Isolation: Stir overnight at ambient temperature, quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash column chromatography.

Reductive Cyclization to Pyrrolidine Derivatives

-

Selective Reduction: Suspend 5-methyl-5-nitrohexan-2-one in an aqueous/organic mixture. Add Zn dust (excess) and NH4Cl, then heat to 65°C[2].

-

Causality: The Zn/NH4Cl system provides a mild, buffered environment that selectively reduces the nitro group to a hydroxylamine. Harsher reducing agents (e.g., LiAlH4) would over-reduce the intermediate to a primary amine or indiscriminately reduce the ketone, preventing cyclization.

-

-

Intramolecular Condensation: Allow the reaction to proceed for 2 hours. The intermediate hydroxylamine spontaneously attacks the pendant ketone, yielding the cyclic N-oxide or pyrroline derivative[2].

Single-Crystal Growth and X-Ray Diffraction Workflow

-

Crystal Growth (Vapor Diffusion): Dissolve the purified cyclic derivative in a minimal volume of dichloromethane (solvent). Carefully layer hexane (anti-solvent) on top.

-

Causality: Slow vapor diffusion creates a controlled supersaturation gradient, promoting the nucleation of a single, well-ordered crystal rather than an amorphous powder.

-

-

Mounting and Data Collection: Select a highly birefringent crystal under polarized light. Mount it on a cryoloop using Paratone oil and immediately transfer it to the diffractometer's cold stream at 170 K[5].

-

Causality: Birefringence confirms a single-crystal domain (avoiding twins). Cooling to 170 K minimizes Debye-Waller thermal factors, reducing atomic smearing in the electron density map. This is critical for accurately measuring the sub-angstrom NC3 pyramid height[2].

-

-

Phase Solution: Solve the structure using Intrinsic Phasing (e.g., ShelXT) and refine using Least Squares minimization (e.g., ShelXL)[5].

Mechanistic and Workflow Visualizations

Figure 1: Synthetic pathway from 5-methyl-5-nitrohexan-2-one to cyclic nitroxides.

Figure 2: X-ray crystallographic workflow for structural determination of derivatives.

References

-

Title: PROFLUORESCENT SENSORS AND FUNCTIONALIZED ALKOXYAMINE INITIATORS FOR NITROXIDE M Source: eScholarship (escholarship.org) URL: [Link]

-

Title: Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines Source: ACS Publications (acs.org) URL: [Link]

-

Title: STUDIES IN NITROXIDE RADICAL CHEMISTRY Source: University of Glasgow (gla.ac.uk) URL: [Link]

-

Title: Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts Source: ACS Publications (acs.org) URL: [Link]

-

Title: SUPPORTING INFORMATION (Crystallographic Data Refinement) Source: Amazon S3 (amazonaws.com) URL: [Link]

Sources

Application Note: Reductive Cyclization of 5-Methyl-5-nitrohexan-2-one to 2,5,5-Trimethyl-1-pyrroline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocol design, and quantitative characterization of cyclic imine synthesis.

Executive Summary

The synthesis of 2,5,5-trimethyl-1-pyrroline from 5-methyl-5-nitrohexan-2-one is a fundamental transformation in the preparation of cyclic imines. These scaffolds serve as critical precursors for the synthesis of pyrrolidine-based pharmaceutical intermediates and highly stable nitrone spin traps (such as M3PO and DMPO analogues)[1],[2]. This application note details an optimized, self-validating catalytic hydrogenation protocol designed to achieve full deoxygenation and quantitative intramolecular cyclization while preventing kinetic trapping at the hydroxylamine intermediate.

Mechanistic Rationale & Experimental Causality

The substrate, 5-methyl-5-nitrohexan-2-one, features a highly sterically hindered tertiary nitro group. A common pitfall in this synthesis is the selection of mild chemical reductants (e.g., Zinc in aqueous NH₄Cl or Acetic Acid). Due to steric congestion, these mild conditions often fail to achieve full reduction, causing the reaction to kinetically arrest at the hydroxylamine stage. This intermediate rapidly undergoes premature intramolecular condensation with the C2-ketone to yield the nitrone (2,5,5-trimethyl-1-pyrroline-1-oxide) rather than the desired imine[3].

To bypass this kinetic trap and isolate the fully deoxygenated cyclic imine, a highly active catalytic system is mandated. Raney Nickel, applied under moderate hydrogen pressure (40 psi), provides the necessary surface reactivity to fully reduce the tertiary nitro group to 5-amino-5-methylhexan-2-one. The resulting primary amine spontaneously cyclizes via nucleophilic attack on the ketone. Furthermore, the use of anhydrous ethanol as a solvent thermodynamically drives the subsequent dehydration step, ensuring complete conversion of the open-chain aminoketone to the 1-pyrroline[4].

Figure 1: Reductive cyclization of 5-methyl-5-nitrohexan-2-one to 2,5,5-trimethyl-1-pyrroline.

Self-Validating Protocol Design

To ensure absolute trustworthiness and reproducibility, this protocol functions as a self-validating system based on stoichiometric gas consumption. The complete reduction of an aliphatic nitro group to a primary amine requires exactly 3.0 molar equivalents of hydrogen gas.

By executing the reaction in a calibrated Parr hydrogenator, the theoretical pressure drop ( ΔP ) must be calculated prior to initiation using the Ideal Gas Law ( PV=nRT ). The reaction validates its own completion when the pressure gauge stabilizes precisely at the calculated ΔP .

-

Premature Stabilization: Indicates catalyst deactivation (reaction stalled at the hydroxylamine).

-

Continuous Slow Consumption: Warns of over-reduction of the imine to 2,5,5-trimethylpyrrolidine.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation protocol.

Step-by-Step Methodology: Catalytic Hydrogenation

Reagents & Equipment:

-

5-methyl-5-nitrohexan-2-one (10.0 g, 62.8 mmol)

-

Raney Nickel (W-2 grade active slurry, 2.0 g)

-

Anhydrous Ethanol (100 mL)

-

Parr Hydrogenation Apparatus (with pressure gauge)

Procedure:

-

Substrate Preparation: Dissolve 5-methyl-5-nitrohexan-2-one (10.0 g, 62.8 mmol) in 100 mL of anhydrous ethanol in a 250 mL heavy-walled Parr hydrogenation bottle. Causality: Anhydrous solvent prevents the reversible hydration of the final imine product.

-

Catalyst Preparation: Wash 2.0 g of active Raney Nickel slurry with anhydrous ethanol (3 × 10 mL) under an argon atmosphere to displace water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.

-

System Purging & Pressurization: Transfer the washed catalyst to the Parr bottle. Seal the vessel, purge the headspace with nitrogen (3 cycles) to remove oxygen, and then purge with hydrogen gas (3 cycles). Pressurize the vessel to exactly 40 psi with H₂.

-

Hydrogenation & Real-Time Validation: Initiate mechanical shaking at 25 °C. Monitor the pressure drop closely. For 62.8 mmol of substrate, exactly 188.4 mmol of H₂ must be consumed. Continue shaking until H₂ uptake ceases completely at the calculated theoretical pressure drop (typically 4–6 hours).

-

Filtration: Vent the remaining hydrogen gas safely into a fume hood and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the finely divided catalyst. Wash the filter cake with additional ethanol (2 × 20 mL). Caution: Keep the filtered catalyst wet with solvent at all times and quench immediately with dilute HCl.

-

Purification: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 30 °C) to remove ethanol and the stoichiometric water byproduct. Purify the crude yellow oil via fractional vacuum distillation to yield 2,5,5-trimethyl-1-pyrroline as a volatile, colorless to pale-yellow liquid.

Quantitative Data & Analytical Characterization

The success of the self-validating protocol is orthogonally confirmed via spectroscopic analysis. The complete disappearance of nitro and carbonyl stretches, coupled with the emergence of a strong imine stretch, confirms the mechanistic pathway.

Table 1: Quantitative Analytical Data Summary

| Analytical Modality | Target Signal / Value | Diagnostic Significance |

| IR Spectroscopy | ~1640 cm⁻¹ (Strong peak) | Confirms C=N (imine) bond formation |

| IR Spectroscopy | Absence of 1550, 1370 cm⁻¹ | Validates complete reduction of the -NO₂ group |

| IR Spectroscopy | Absence of 1715 cm⁻¹ | Validates complete cyclization of the C2-ketone |

| ¹H NMR (CDCl₃) | δ 1.20 (s, 6H) | Confirms the gem-dimethyl group at the C5 position |

| ¹H NMR (CDCl₃) | δ 2.05 (s, 3H) | Confirms the methyl group at the C2 position (N=C-CH₃) |

| ¹H NMR (CDCl₃) | δ 1.70 (t, 2H), 2.45 (t, 2H) | Confirms the C3 and C4 ring methylene protons |

| Mass Spectrometry | m/z 112.1 [M+H]⁺ | Corresponds to C₇H₁₃N (Exact Mass: 111.1 g/mol ) |

References[1] Hankovszky, H. O., et al. "Synthesis and reaction of ortho-fluoronitroaryl nitroxides. Novel versatile synthons and reagents for spin-labelling studies." Canadian Journal of Chemistry, 1990. URL:https://cdnsciencepub.com/doi/10.1139/v90-194[2] Gimat, A., et al. "Investigation on the Unexplored Photochemistry of 5,5-Dimethyl-1-pyrroline 1-Oxide (DMPO)." The Journal of Physical Chemistry A, 2018. URL:https://pubs.acs.org/doi/10.1021/acs.jpca.8b09594[3] Hodgson, J. L., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, 2018. URL:https://pubs.acs.org/doi/10.1021/acs.joc.8b00356[4] Halland, N., et al. "Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts." The Journal of Organic Chemistry, 2002. URL:https://pubs.acs.org/doi/10.1021/jo026132w

Sources

Application Note: 5-Methyl-5-nitrohexan-2-one as a Key Precursor in Heterocyclic Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

In the realm of heterocyclic organic synthesis, 5-methyl-5-nitrohexan-2-one (CAS 4604-49-3) serves as a highly versatile γ-nitroketone building block. Its primary utility lies in its capacity to undergo controlled reductive cyclization, acting as the direct precursor to heavily substituted pyrrolines, pyrrolidines, and cyclic nitrones (such as spin traps like 2,5,5-trimethyl-1-pyrroline-N-oxide)[1].

Because direct alkylation of nitrogen heterocycles often fails at highly sterically hindered centers (e.g., adjacent quaternary carbons), synthesizing the linear γ-nitroketone and subsequently "closing the ring" around these hindered centers is a highly reliable, field-proven strategy[2].

Table 1: Physicochemical Properties of 5-Methyl-5-nitrohexan-2-one

| Property | Value | Reference |

| CAS Registry Number | 4604-49-3 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Boiling Point | 59–60 °C at 1.0 Torr | [1] |

| Density | 1.056 g/cm³ at 25 °C | [3] |

| XLogP3-AA | 0.6 | [5] |

Mechanistic Insights: The Pathway to Nitrogen Heterocycles

The synthetic utility of 5-methyl-5-nitrohexan-2-one is defined by a three-stage logical workflow: Michael Addition , Reductive Cyclization , and Nucleophilic Functionalization .

-

Michael Addition (Precursor Synthesis): The linear precursor is synthesized via the conjugate addition of 2-nitropropane to methyl vinyl ketone (3-buten-2-one). Because 2-nitropropane is a secondary nitroalkane (pKa ~7.7), it is readily deprotonated by organic bases like Triton B or TBAF. The resulting resonance-stabilized nitronate anion acts as a soft nucleophile, selectively attacking the β-carbon of the α,β-unsaturated ketone[6].

-

Reductive Cyclization (Ring Closure): The transformation of the γ-nitroketone into a cyclic nitrone requires precise control over the reduction potential. Harsh reducing agents (e.g., LiAlH₄) will fully reduce the nitro group to a primary amine. By utilizing a mild dissolving metal reduction—specifically Zinc powder in aqueous Ammonium Chloride (Zn/NH₄Cl)—the reduction is kinetically trapped at the hydroxylamine (-NHOH) stage. This nucleophilic hydroxylamine undergoes spontaneous intramolecular condensation with the pendant C2 carbonyl, expelling water to yield the cyclic nitrone[1].

-

Nucleophilic Functionalization: The resulting nitrone features an electrophilic carbon (C2) that readily accepts Grignard reagents, allowing for the installation of additional bulky alkyl groups to form tetraalkylpyrrolidines[2].

Workflow for the synthesis of nitrogen heterocycles from 5-methyl-5-nitrohexan-2-one.

Reaction Optimization & Chemoselectivity

Selecting the correct reducing environment is the most critical variable in this workflow. Table 2 summarizes the causality behind reagent selection during the cyclization phase.

Table 2: Reductive Cyclization Optimization (Nitroketone to Heterocycle)

| Reducing Agent | Additive / Proton Source | Intermediate Formed | Final Major Product | Mechanistic Rationale |

| Zn Powder | Aqueous NH₄Cl (Mild) | Hydroxylamine (-NHOH) | Cyclic Nitrone | NH₄Cl provides mild protonation, arresting reduction before full amine conversion[1]. |

| Zn Powder | Glacial Acetic Acid | Imine / Amine | Pyrroline / Pyrrolidine | Stronger acidic environment pushes reduction past the hydroxylamine stage[7]. |

| H₂ / Pd-C | None (Standard) | Primary Amine (-NH₂) | Pyrrolidine | Catalytic hydrogenation fully reduces the nitro group, preventing N-oxide formation. |

Experimental Protocols

The following self-validating protocols outline the end-to-end synthesis of sterically hindered pyrrolidines, utilizing 5-methyl-5-nitrohexan-2-one as the central node.

Protocol A: Synthesis of 5-Methyl-5-nitrohexan-2-one via Michael Addition

Note: This protocol utilizes Triton B to generate the nitronate anion efficiently without the side reactions common with stronger inorganic bases.

-

Preparation: In a round-bottom flask, dissolve 3-buten-2-one (methyl vinyl ketone, 0.3 mol) and 2-nitropropane (0.6 mol) in 300 mL of anhydrous diethyl ether[6].

-

Catalysis: Slowly add 24 mL of Triton B (benzyltrimethylammonium hydroxide, 40% in methanol) dropwise to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 5 hours.

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 0.5 N HCl (100 mL) to quench the base, 10% Na₂CO₃ (100 mL), distilled water (100 mL), and brine (100 mL)[6].

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄. Evaporate the ether under reduced pressure.

-

Purification: Distill the crude residue under vacuum. Collect the fraction boiling at 59–60 °C at 1 Torr to yield pure 5-methyl-5-nitrohexan-2-one (Yield: ~80%)[1].

Protocol B: Reductive Cyclization to 2,5,5-Trimethyl-1-pyrroline-N-oxide

Note: Temperature control is critical here. Exceeding 20 °C during the initial zinc addition can lead to over-reduction and ring-opening side reactions.

-

Preparation: Prepare a 0.8 M aqueous solution of NH₄Cl (300 mL). Add 5-methyl-5-nitrohexan-2-one (0.225 mol) to the solution to form a suspension[1].

-

Reduction: Cool the flask to 0 °C using an ice-water bath. Under vigorous mechanical stirring, slowly add Zinc powder (0.9 mol) in small portions over 1 hour to prevent thermal spiking[1].

-

Cyclization: Remove the ice bath and allow the reaction to stir at 20 °C for an additional 2 hours. The intermediate hydroxylamine will spontaneously cyclize during this phase.

-

Extraction: Filter the mixture through a pad of Celite to remove zinc salts. Condense the filtrate in vacuo and extract the aqueous residue with chloroform (3 x 100 mL)[1].

-

Purification: Dry the combined chloroform layers over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: CHCl₃:Methanol 10:1) to isolate the cyclic nitrone (Yield: ~50%)[1].

Protocol C: Synthesis of Tetraalkylpyrrolidines via Grignard Addition

-

Activation: Dissolve the cyclic nitrone from Protocol B in anhydrous diethyl ether under an inert argon atmosphere.

-

Nucleophilic Attack: Dropwise add an excess of Grignard reagent (e.g., Methylmagnesium iodide, MeMgI) at 0 °C. The nucleophile attacks the C2 position, breaking the C=N double bond to form an N-hydroxy-tetraalkylpyrrolidine intermediate[2].

-

Final Reduction: Quench with saturated NH₄Cl. Extract the organic layer, and subject the N-hydroxy intermediate to a final reduction (e.g., catalytic hydrogenation or Zn/AcOH) to cleave the N-O bond, yielding the sterically hindered tetraalkylpyrrolidine[2].

References

-

CAS Common Chemistry (n.d.). 5-Methyl-5-nitro-2-hexanone. American Chemical Society. Available at:[Link]

-

PubChem (n.d.). 5-Methyl-5-nitro-2-hexanone (CID 78349). National Center for Biotechnology Information. Available at:[Link]

-

Makino, K., et al. (1994). Mechanistic studies on the formation of aminoxyl radicals from 5,5-dimethyl-1-pyrroline-N-oxide in Fenton systems. Canadian Journal of Chemistry. Available at:[Link]

-

Lunt, E. (1964). Synthesis of tetraalkylpyrrolidines from γ-nitroketones. Nitro Compounds, Proceedings of the International Symposium. Cited in The Journal of Organic Chemistry (2018). Available at:[Link]

-

eScholarship (n.d.). Profluorescent Sensors and Functionalized Alkoxyamine Initiators. University of California. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 5-Methyl-5-nitro-2-hexanone | C7H13NO3 | CID 78349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. escholarship.org [escholarship.org]

Application Note: Scale-Up Synthesis and Process Optimization of 5-Methyl-5-nitrohexan-2-one

Here is a comprehensive application note and technical protocol for the scale-up synthesis of 5-methyl-5-nitrohexan-2-one.

Introduction and Chemical Context

5-Methyl-5-nitrohexan-2-one (CAS: 4604-49-3), an aliphatic nitroketone with a molecular weight of 159.18 g/mol , serves as a critical synthetic intermediate in the development of complex pharmaceuticals, functionalized alkoxyamines, and nitrone spin traps such as DMPO (5,5-dimethyl-1-pyrroline N-oxide)[1][2].

The fundamental chemical transformation relies on the base-catalyzed 1,4-conjugate addition (Michael addition) of 2-nitropropane to methyl vinyl ketone (MVK)[3][4]. While this reaction proceeds readily at the bench scale, scaling up introduces significant engineering challenges. The extreme electrophilicity of MVK makes it prone to rapid, exothermic anionic polymerization, while 2-nitropropane presents specific toxicological hazards, being recognized as a possible human carcinogen and lung irritant[5]. Consequently, a successful scale-up protocol must prioritize thermodynamic control, precise stoichiometric addition, and rigorous safety engineering.

Reaction Mechanistic Pathway

The synthesis is a classic Michael addition driven by the formation of a stabilized nitronate anion. The choice of base is critical; while traditional aqueous bases (like NaOH) can drive the reaction, they often lead to biphasic system complications and promote the undesired polymerization of MVK. Modern scalable protocols favor soluble organic bases or fluoride sources like tetrabutylammonium fluoride (TBAF), which efficiently deprotonate 2-nitropropane in aprotic solvents like tetrahydrofuran (THF) to form a homogeneous reactive system[3].

Reaction workflow for the Michael addition synthesis of 5-methyl-5-nitrohexan-2-one.

Process Chemistry and Causality

To ensure a self-validating and high-yielding system, the protocol must address the specific kinetics of the reactants:

-

Causality of Addition Order: MVK must never be exposed to the base catalyst in the absence of the nitronate nucleophile. If MVK is mixed with the base first, it will instantly polymerize. The protocol dictates the pre-formation of the nitronate anion, followed by the strictly controlled, dropwise addition of MVK[3].

-

Causality of Temperature Control: The C-C bond formation is highly exothermic. At larger scales, the surface-area-to-volume ratio of the reactor decreases, reducing passive cooling. The addition rate of MVK must be directly coupled to the internal reactor temperature, strictly maintained between 15 °C and 25 °C.

-

Catalyst Selection: Using TBAF (1.0 M in THF) provides a highly soluble, mild basic environment that limits side reactions compared to harsh alkali metals[3][6].

Quantitative Comparison of Catalytic Systems

| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Process Notes / Causality |

| TBAF (1.0 M) | THF | 20 - 25 | 12-18 h | >90% | Optimal for scale-up. Homogeneous reaction; minimizes MVK polymerization[3]. |

| NaOEt (21%) | EtOH | 0 - 20 | 24 h | 75-80% | Requires strict low-temp control. Higher risk of side reactions[5]. |

| Proline / Chiral Amines | CHCl₃/Neat | 50 | 48 h | 70-85% | Used only if asymmetric induction is required (enantioselective synthesis)[7]. |

Standard Operating Protocol: 1-Mole Scale-Up

Note: This procedure is designed for professional laboratory environments equipped with walk-in fume hoods, active cooling jacketed reactors, and appropriate PPE (respirators, heavy-duty nitrile gloves).

Reagents Required:

-

2-Nitropropane: 89.1 g (1.00 mol)[6]

-

Methyl Vinyl Ketone (MVK): 77.1 g (1.10 mol, 1.1 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF): 200 mL (0.20 mol, 0.2 eq)[3]

-

Anhydrous Tetrahydrofuran (THF): 800 mL

-

Activated 4 Å molecular sieves: 50 g[3]

Step-by-Step Methodology:

-

Reactor Preparation: Purge a 2.0 L jacketed glass reactor equipped with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel with dry Nitrogen (N₂) for 15 minutes.

-

Substrate Loading: Charge the reactor with 800 mL of anhydrous THF and 50 g of activated 4 Å molecular sieves[3]. Add 89.1 g of 2-nitropropane. Initiate moderate mechanical stirring (250 rpm).

-

Nitronate Formation: Cool the reactor jacket to 10 °C. Slowly add 200 mL of TBAF (1.0 M in THF) over 15 minutes. Allow the mixture to stir for 30 minutes to ensure complete equilibration of the nitronate anion.

-

Electrophile Addition (Critical Step): Load 77.1 g of MVK into the dropping funnel. Begin dropwise addition of MVK to the reactor. Process Control: Monitor the internal thermocouple continuously. Adjust the addition rate to ensure the internal temperature does not exceed 25 °C. (Addition typically takes 1.5 to 2 hours at this scale).

-

Reaction Maturation: Once addition is complete, adjust the jacket temperature to 20 °C. Allow the reaction to stir under N₂ for 12 to 18 hours[3].

-

In-Process Monitoring: Withdraw a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when 2-nitropropane consumption is >95%.

-

Quench and Workup: Quench the reaction by adding 200 mL of saturated aqueous NH₄Cl to neutralize the catalyst. Filter the mixture through a pad of Celite to remove the molecular sieves.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 300 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: The crude product is typically a pale yellow oil. For high-purity API applications, purify via vacuum distillation or flash column chromatography to yield pure 5-methyl-5-nitrohexan-2-one[3][4].

References

-

PubChem. 5-Methyl-5-nitro-2-hexanone | C7H13NO3 | CID 78349. National Center for Biotechnology Information. Available at:[Link]

-

eScholarship. PROFLUORESCENT SENSORS AND FUNCTIONALIZED ALKOXYAMINE INITIATORS FOR NITROXIDE M. University of California. Available at: [Link]

-

University of Glasgow. A THESIS ENTITLED 'STUDIES IN NITROXIDE RADICAL CHEMISTRY'. Available at: [Link]

-

AWS / Supporting Information. Enantiocomplementary synthesis of γ-nitroketones using designed and evolved carboligases. Available at: [Link]

-

University of Regensburg. 1,4-Cycloaddition of Anthracenes and Practical Method for The Synthesis of Chiral Diamino Alcohols. Available at:[Link]

-

eScholarship. COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A. Available at: [Link]

-

LookChem. Cas 79-46-9, 2-Nitropropane. Available at:[Link]

Sources

- 1. 5-Methyl-5-nitro-2-hexanone | C7H13NO3 | CID 78349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. escholarship.org [escholarship.org]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. lookchem.com [lookchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Continuous flow synthesis protocols for 5-methyl-5-nitrohexan-2-one

Application Note: Advanced Continuous Flow Synthesis Protocols for 5-Methyl-5-nitrohexan-2-one

Introduction & Mechanistic Rationale

5-Methyl-5-nitrohexan-2-one is a highly valuable aliphatic γ-nitroketone intermediate, frequently utilized in the synthesis of complex pharmaceuticals, pyrrolines, and pyrrolidines. The classic synthetic route relies on the Michael addition of 2-nitropropane (the pronucleophile) to methyl vinyl ketone (MVK, the Michael acceptor)[1].

Mechanistic Causality: The transformation is fundamentally base-catalyzed. A basic catalyst deprotonates the relatively acidic α-proton of 2-nitropropane (pKa ~ 7.7) to generate a resonance-stabilized nitronate anion. This highly nucleophilic species then undergoes a 1,4-conjugate addition into the electron-deficient β-carbon of MVK. The resulting enolate intermediate is subsequently protonated to yield the target γ-nitroketone, regenerating the basic catalyst[1].